Staurosporine
Overview
Description
Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It is a member of the indolocarbazole family of alkaloids and is known for its potent inhibitory effects on protein kinases . The compound has a complex bis-indole structure and has been extensively studied for its biological activities, including anti-fungal, anti-hypertensive, and anti-cancer properties .
Mechanism of Action
Target of Action
Staurosporine is a potent inhibitor of protein kinases, particularly tyrosine kinases . It has a high affinity against a broad range of kinases . It also targets other kinases such as PKA, PKG, CAMKII, and Myosin light chain kinase (MLCK) at higher concentrations .
Mode of Action
This compound inhibits protein kinases by preventing ATP binding to the kinase . This is achieved through the stronger affinity of this compound to the ATP-binding site on the kinase . It is a prototypical ATP-competitive kinase inhibitor .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad range of kinase targets. It has been found to induce apoptosis, which is a form of programmed cell death . At lower concentrations, depending on the cell type, this compound induces specific cell cycle effects arresting cells either in G1 or in G2 phase of the cell cycle .
Pharmacokinetics
One study found that in vivo, this compound had a half-life of 516 minutes in plasma . It is also known that this compound is a cell-permeable compound .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . This is achieved through its inhibition of protein kinases, which disrupts normal cell signaling and leads to programmed cell death . In addition, this compound has been found to have a potent cytotoxic effect on cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on antibiotic resistance genes (ARGs), which are related to the action of drugs like this compound, suggests that both biological (bacterial community, mobile genetic elements) and non-biological (antibiotics and/or heavy metals) factors can influence the behavior of ARGs in the environment
Biochemical Analysis
Biochemical Properties
Staurosporine is a potent inhibitor of protein kinases, including protein kinase C . It binds to many kinases with high affinity, though with little selectivity . This is achieved through the stronger affinity of this compound to the ATP-binding site on the kinase .
Cellular Effects
This compound has been found to induce apoptosis in various types of cells . One way in which this compound induces apoptosis is by activating caspase-3 . Depending on the cell type, this compound can induce specific cell cycle effects, arresting cells either in G1 or in G2 phase of the cell cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of protein kinases . It prevents ATP binding to the kinase, achieved through its stronger affinity to the ATP-binding site on the kinase . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to significantly increase apoptosis in pancreatic carcinoma cells . Over time, the effects of this compound can change, with alterations in the cell shape and morphology observed .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . It did not show antitumor activity in any in vivo models tested .
Metabolic Pathways
This compound is involved in the inhibition of protein kinases, a key metabolic pathway . It interacts with the ATP-binding site on the kinase, preventing ATP binding and thus inhibiting the kinase .
Transport and Distribution
When injected into the mouse glioblastoma model, this compound was found to accumulate primarily in the tumor .
Subcellular Localization
It is known that this compound can induce changes in the cell shape and morphology, which may suggest effects on its activity or function at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the indolocarbazole core, which is achieved through a sequence of C-H functionalization reactions . The synthetic route typically involves the use of copper-catalyzed arylations and other selective functionalization reactions to build the intricate structure of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered strains of Streptomyces species . High-titer production has been achieved through the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus . Optimization of fermentation conditions, such as pH control and glucose feeding, has led to significant improvements in yield .
Chemical Reactions Analysis
Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly known for its ability to inhibit protein kinases by preventing ATP binding .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include copper catalysts for arylation reactions and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions involving this compound include various derivatives that retain the indolocarbazole core structure . These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Staurosporine has a wide range of scientific research applications:
Comparison with Similar Compounds
Staurosporine is unique due to its broad-spectrum kinase inhibition and high potency . it shares structural similarities with other indolocarbazole compounds such as:
K252a: Another indolocarbazole with kinase inhibitory properties.
Midostaurin: A more selective kinase inhibitor used in the treatment of acute myeloid leukemia.
These compounds highlight the versatility and potential of the indolocarbazole family in various scientific and therapeutic applications.
Properties
CAS No. |
62996-74-1 |
---|---|
Molecular Formula |
C28H26N4O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1 |
InChI Key |
HKSZLNNOFSGOKW-ZYSRIHRCSA-N |
Isomeric SMILES |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |
Appearance |
Solid powder |
62996-74-1 | |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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